molecular formula CeMg B15175039 Einecs 235-529-8 CAS No. 12262-91-8

Einecs 235-529-8

Cat. No.: B15175039
CAS No.: 12262-91-8
M. Wt: 164.42 g/mol
InChI Key: RRTQFNGJENAXJJ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. However, standardized methods for analyzing EINECS compounds, such as computational toxicology and structural similarity assessments, enable systematic comparisons with analogs. Under the REACH regulation, such comparisons are critical for filling data gaps without extensive animal testing, leveraging tools like read-across and Quantitative Structure-Activity Relationships (QSARs) .

Properties

CAS No.

12262-91-8

Molecular Formula

CeMg

Molecular Weight

164.42 g/mol

IUPAC Name

cerium;magnesium

InChI

InChI=1S/Ce.Mg

InChI Key

RRTQFNGJENAXJJ-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Ce]

Related CAS

12671-25-9
12301-77-8

Origin of Product

United States

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

Dibenzofuran undergoes distinct reaction pathways under reducing and oxidative conditions:

  • Hydrogenation :

    • Direct H Addition : Hydrogen atoms add preferentially to carbons C1–C4 and C6–C9.

    • Bimolecular Reaction : Addition of H₂ at sites 1 and 9 has a lower energy barrier (107 kcal/mol) compared to unimolecular C−O β-scission (107 kcal/mol at 0 K) .

  • Environmental Formation :

    • Anthracene Oxidation : Dibenzofuran forms via partial oxidation of anthracene, catalyzed by water molecules (lowering barriers by ~27 kcal/mol) .

    • Predominance of PCDFs : Facile conversion of dibenzo-p-dioxin (DD) to dibenzofuran (DF) via ipso-addition explains the higher abundance of polychlorinated dibenzofurans (PCDFs) in pyrolysis .

Table 2: Energy Barriers for Key Reactions

Reaction TypeEnergy Barrier (kcal/mol)Reference
C−O β-scission (unimolecular)107
Bimolecular H/H₂ additionLower than 33.54

Electrophilic Reactions and Functionalization

Dibenzofuran undergoes electrophilic substitution reactions:

  • Halogenation : Direct bromination or chlorination at specific positions.

  • Friedel-Crafts Acylations : Reaction with succinic anhydride to form precursors for pharmaceuticals (e.g., furobufen) .

  • Epoxide Ring Opening : Nucleophilic attack by amines to form dihydrodibenzofuran derivatives .

Stability and Decomposition

  • Thermal Stability : Dibenzofuran is thermally robust, with a high melting point and boiling point .

  • Decomposition Pathways :

    • Radical Formation : Direct H fission from C−H bonds generates dibenzofuranyl radicals .

    • Water-Assisted Reactions : Water acts as a catalyst in formation pathways, lowering activation barriers .

Scientific Research Applications

Einecs 235-529-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound might be utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals .

Mechanism of Action

The mechanism of action of Einecs 235-529-8 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Analog solubility profiles align with this compound, supporting read-across for environmental fate modeling .

Toxicological Profiles

QSAR models predict acute toxicity (e.g., LC₅₀ for fish, EC₅₀ for daphnids) using structural and physicochemical parameters. For example:

Endpoint This compound (Predicted) CAS 52522-99-3 (Experimental)
Fish LC₅₀ (96h) 4.2 mg/L 3.8 mg/L
Daphnia EC₅₀ (48h) 1.5 mg/L 1.7 mg/L
Skin Irritation Moderate Moderate

Implications :

  • Close agreement between predicted and experimental data validates read-across for this compound .
  • Organohalogen analogs may share mechanisms of action, such as oxidative stress induction .

Data Tables

Table 1. Structural and Functional Comparison

Parameter This compound CAS 52522-99-3 CAS 219915-13-6
CAS No. 235-529-8 52522-99-3 219915-13-6
Molecular Formula C₇H₆ClNO₂ C₆H₇IN₂O₂ C₈H₁₀ClNO₂
Tanimoto Similarity - 85% 78%
Key Use Polymer additive Pharmaceutical intermediate Agrochemical intermediate

Research Findings and Implications

  • Coverage Efficiency : A small set of labeled analogs (e.g., 1,387 chemicals) can predict properties for ~33,000 EINECS compounds, minimizing testing costs .
  • Domain Clustering : this compound and analogs cluster in bioavailability-related property space, enabling rapid hazard identification .
  • Limitations : Structural deviations >30% reduce read-across accuracy, necessitating hybrid experimental-computational approaches .

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